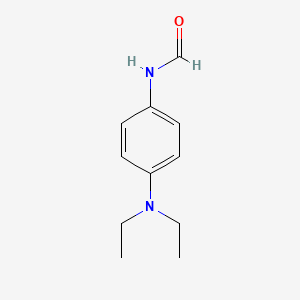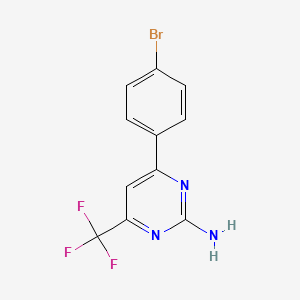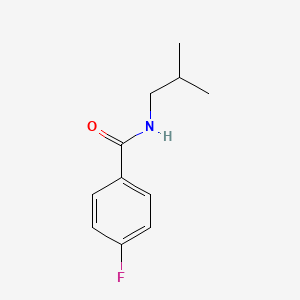
Methyl alpha ionone glycidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl alpha ionone glycidate can be synthesized through the Darzens reaction, which involves the reaction of a carbonyl compound with an alpha-halo ester in the presence of a base, resulting in the formation of an alpha, beta-epoxy ester . The reaction typically requires controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of citral and acetone as starting materials. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha ionone glycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
Methyl alpha ionone glycidate has extensive applications in various scientific research domains:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s floral aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the fragrance industry for the production of perfumes, soaps, and other scented products
Mechanism of Action
The mechanism of action of methyl alpha ionone glycidate involves its interaction with olfactory receptors, which are responsible for detecting scents. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral and woody aroma. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
- Methyl beta ionone glycidate
- Ethyl alpha ionone glycidate
- Ethyl beta ionone glycidate
Comparison: Methyl alpha ionone glycidate is unique due to its specific molecular structure, which imparts a distinct floral and woody aroma. Compared to its similar compounds, it has a different odor threshold and scent quality, making it particularly valuable in the fragrance industry .
Properties
CAS No. |
67905-40-2 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3 |
InChI Key |
WOCOGWMEEYJGLH-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)



![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
